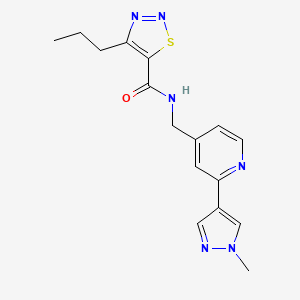

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that incorporates both thiadiazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula: C_{15}H_{18}N_{6}O_{1}S

Molecular Weight: 342.41 g/mol

1. Anticancer Activity

Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting tumor growth in various cancer cell lines. In a study evaluating similar compounds, one derivative demonstrated an IC50 value of 26 µM against A549 lung cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole derivative | A549 | 26 |

| N-benzyl derivatives | MDA-MB-231 | 3.3 |

2. Antimicrobial Activity

Compounds with a thiadiazole structure have been reported to possess antimicrobial properties. For example, several synthesized thiadiazole derivatives showed effective inhibition against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 26.46 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

3. Anti-inflammatory Effects

The anti-inflammatory activity of thiadiazole derivatives has also been documented. In vitro studies indicated that these compounds could significantly reduce inflammation markers in cell lines, thereby supporting their use in treating inflammatory diseases .

The biological activities of this compound are hypothesized to involve the modulation of various biological pathways:

- Inhibition of Enzymes: Compounds similar to this have been shown to inhibit carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes .

- Induction of Apoptosis: Some derivatives have been found to induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

-

Study on Thiadiazole Derivatives:

- A series of thiadiazole derivatives were synthesized and tested for anticancer activity against multiple cell lines.

- Results showed that certain compounds had IC50 values lower than standard chemotherapeutics like cisplatin.

- Pyrazole-based Compounds:

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves several chemical reactions. The compound can be synthesized through the reaction of 1-methyl-1H-pyrazole derivatives with pyridine and thiadiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrazole and pyridine structures have shown promising results against various cancer cell lines. Studies have demonstrated that modifications in these structures can enhance their cytotoxic effects against specific tumor types, potentially leading to the development of new anticancer agents .

Antifungal Activity

The compound's structural components suggest potential antifungal properties. Similar compounds have been evaluated for their efficacy against fungal strains such as Candida albicans and Rhodotorula mucilaginosa, showing greater efficacy than traditional antifungal agents like fluconazole . This suggests that this compound could be explored further for antifungal applications.

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer properties of thiadiazole derivatives, compounds similar to this compound were tested against various human cancer cell lines. The results indicated that certain modifications led to increased inhibition of cell growth and induced apoptosis in cancer cells .

Case Study 2: Antifungal Activity Evaluation

A series of experiments were conducted to evaluate the antifungal activity of related compounds against clinical isolates of Candida species. The findings revealed that some derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than those of established antifungal drugs, indicating a potential for development into new therapeutic agents .

Conclusion and Future Directions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-y)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide shows promise in both anticancer and antifungal applications based on preliminary studies. Further research is needed to elucidate its mechanisms of action fully and optimize its structure for enhanced efficacy. Future studies should focus on in vivo evaluations and clinical trials to assess the therapeutic potential and safety profile of this compound.

Propriétés

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-3-4-13-15(24-21-20-13)16(23)18-8-11-5-6-17-14(7-11)12-9-19-22(2)10-12/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNONDXDDNRIBQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.